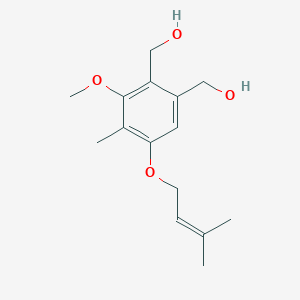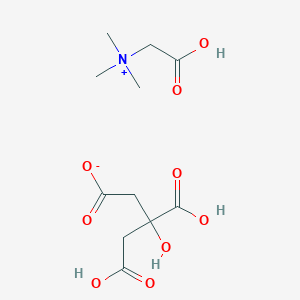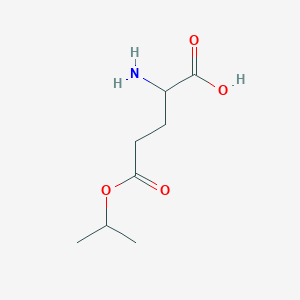
2-Amino-5-oxo-5-propan-2-yloxypentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-oxo-5-propan-2-yloxypentanoic acid, also known as AOPP, is a derivative of the amino acid proline. It is a small molecule that has been found to have various biochemical and physiological effects. AOPP has been studied for its potential applications in scientific research, particularly in the fields of cancer and neurodegenerative diseases.
Applications De Recherche Scientifique
2-Amino-5-oxo-5-propan-2-yloxypentanoic acid has been studied for its potential applications in cancer research. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to have neuroprotective effects and improve cognitive function in animal models.
Mécanisme D'action
The mechanism of action of 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid is not fully understood. It is thought to act by inhibiting the activity of enzymes involved in cell growth and proliferation. 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid has also been found to induce oxidative stress in cancer cells, leading to apoptosis. In neurodegenerative diseases, 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid has been found to protect against oxidative stress and inflammation, which are known to contribute to the development of these diseases.
Effets Biochimiques Et Physiologiques
2-Amino-5-oxo-5-propan-2-yloxypentanoic acid has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in cell growth and proliferation, as well as induce apoptosis in cancer cells. In neurodegenerative diseases, 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid has been found to protect against oxidative stress and inflammation, which are known to contribute to the development of these diseases. 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid has also been found to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid in lab experiments is its small size, which allows it to penetrate cell membranes and reach its target more easily. 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid is also relatively easy to synthesize, which makes it more accessible for research purposes. One limitation of using 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid. One area of interest is the development of 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid-based therapies for cancer and neurodegenerative diseases. Another area of interest is the further elucidation of the mechanism of action of 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid, which could lead to the development of more targeted therapies. Additionally, there is interest in exploring the potential applications of 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid in other areas of research, such as inflammation and immune system disorders.
In conclusion, 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid is a small molecule with potential applications in cancer and neurodegenerative disease research. Its mechanism of action is not fully understood, but it has been found to have various biochemical and physiological effects. 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid has advantages and limitations for lab experiments, and there are several future directions for research on this molecule.
Méthodes De Synthèse
The synthesis of 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid involves the reaction of proline with acryloyl chloride and subsequent reaction with hydroxylamine. The resulting product is then treated with propionic anhydride to form 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid. The overall yield of the synthesis is around 50%.
Propriétés
Numéro CAS |
16652-44-1 |
|---|---|
Nom du produit |
2-Amino-5-oxo-5-propan-2-yloxypentanoic acid |
Formule moléculaire |
C8H15NO4 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
2-amino-5-oxo-5-propan-2-yloxypentanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-5(2)13-7(10)4-3-6(9)8(11)12/h5-6H,3-4,9H2,1-2H3,(H,11,12) |
Clé InChI |
FDVPMGQVGDSDOY-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)CCC(C(=O)O)N |
SMILES canonique |
CC(C)OC(=O)CCC(C(=O)O)N |
Autres numéros CAS |
16652-44-1 |
Synonymes |
2-amino-5-oxo-5-propan-2-yloxy-pentanoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



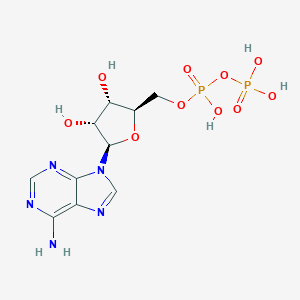

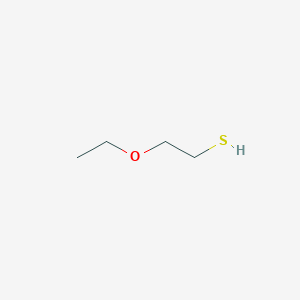
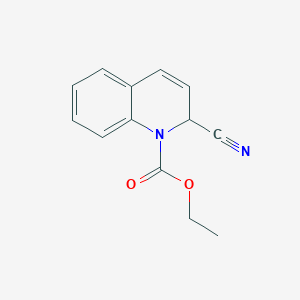

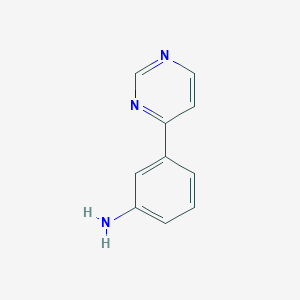

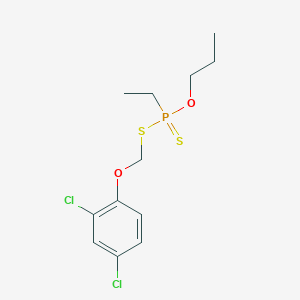
![2-Chlorobenzo[c]cinnoline](/img/structure/B100858.png)
![2-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B100859.png)
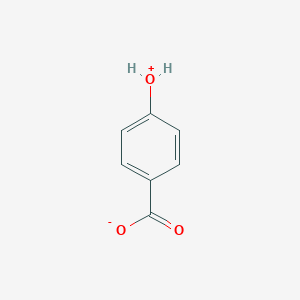
![Diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride](/img/structure/B100861.png)
